4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide
Description
The compound 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring substituted with a p-tolyl group at the 4-position and a sulfonamide linkage to a 3-methylpiperidine moiety. This structure combines a rigid aromatic core (benzamide and thiazole) with a flexible sulfonamide-piperidine tail, which may enhance binding to biological targets such as matrix metalloproteinases (MMPs) or inflammatory signaling pathways .
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-16-5-7-18(8-6-16)21-15-30-23(24-21)25-22(27)19-9-11-20(12-10-19)31(28,29)26-13-3-4-17(2)14-26/h5-12,15,17H,3-4,13-14H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLROLWZGZWFFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H25N3O3S2
- Molecular Weight : 455.59 g/mol
This compound features a benzamide core linked to a thiazole ring and a piperidine sulfonyl group, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This is particularly relevant in the context of drug development where enzyme inhibition can lead to therapeutic effects against various diseases.
- Receptor Binding : It may act as an agonist or antagonist at specific receptors, modulating their activity and downstream signaling pathways. This interaction can influence physiological responses, making it a candidate for treating conditions linked to receptor dysfunction.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antitumor effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting the growth of breast cancer cells (MCF-7 and MDA-MB-231) when tested in vitro .
- Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial activity against several bacterial strains. The sulfonamide group is known for enhancing antibacterial properties, making this compound a potential candidate for further antimicrobial studies .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which can be beneficial in treating inflammatory diseases. Research indicates that thiazole derivatives often show significant inhibition of inflammatory pathways .
Case Studies
Several studies have highlighted the biological potential of thiazole-containing compounds:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the piperidine and thiazole moieties can significantly influence potency and selectivity towards specific targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Features
The compound’s structural analogs differ in three key regions:
Thiazole substituents (e.g., p-tolyl, bromophenyl, pyridyl).
Sulfonamide/pendant groups (e.g., piperidine, 3-methylpiperidine, dimethylsulfamoyl).
Benzamide modifications (e.g., halogenation, methoxy groups).
Below is a comparative analysis of physical properties and biological activities:
Table 1: Comparative Data of Selected Analogs
Key Findings from Comparative Analysis
Impact of Thiazole Substituents
- Electron-donating groups (e.g., p-tolyl, methoxyphenyl) generally enhance synthetic yields (72–88%) but may reduce biological activity in certain contexts. For instance, introducing a 4-(p-tolyl) group in Compound 2d significantly reduced zinc-activated channel (ZAC) inhibition compared to analogs with bulkier substituents like 4-tert-butyl .
Role of Sulfonamide/Pendant Groups
- Piperidine vs. 3-Methylpiperidine : The 3-methyl group in the target compound likely increases lipophilicity compared to unsubstituted piperidine in Compound 2D216 , which could improve membrane permeability .
Benzamide Modifications
- Halogenation (e.g., bromo, chloro) or methoxy groups on the benzamide ring are common strategies to tune electronic properties and binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
